tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopenta[c]pyrrole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
- 4-amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one
Uniqueness
tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific ring structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3 |
InChI Key |
RMDALSIUARCJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N |
Origin of Product |
United States |
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